4-ALLYL-3-(2-METHYLPHENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Overview
Description
4-ALLYL-3-(2-METHYLPHENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an allyl group, a methylphenyl group, and a naphthylmethyl sulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ALLYL-3-(2-METHYLPHENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of allyl bromide with 2-methylphenyl hydrazine can form an intermediate, which is then reacted with 1-naphthylmethyl thiol in the presence of a base to yield the final triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-ALLYL-3-(2-METHYLPHENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The naphthylmethyl sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-ALLYL-3-(2-METHYLPHENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ALLYL-3-(2-METHYLPHENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, altering their activity. The allyl and naphthylmethyl sulfanyl groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-ALLYL-3-(1-NAPHTHYLMETHYL)-2-THIOUREA: Similar structure but with a thiourea group instead of a triazole ring.
4-ALLYL-1-METHOXY-2-METHYLBENZENE: Contains an allyl and methoxy group but lacks the triazole ring.
Uniqueness
4-ALLYL-3-(2-METHYLPHENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE is unique due to its combination of an allyl group, a methylphenyl group, and a naphthylmethyl sulfanyl group attached to a triazole ring
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3S/c1-3-15-26-22(20-13-6-4-9-17(20)2)24-25-23(26)27-16-19-12-8-11-18-10-5-7-14-21(18)19/h3-14H,1,15-16H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUJKUSOZNVSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2CC=C)SCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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